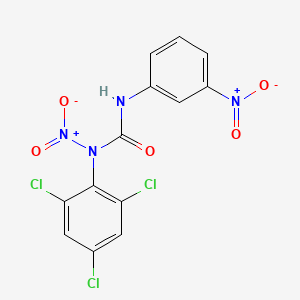
N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” typically involves the reaction of 3-nitroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” would depend on its specific application. For example, if used as an antimicrobial agent, it may interfere with the metabolic pathways of microorganisms. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Nitro-N’-(3-nitrophenyl)urea
- N-Nitro-N’-(2,4,6-trichlorophenyl)urea
- N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
Uniqueness
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is unique due to the specific arrangement of nitro and trichlorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
445289-46-3 |
|---|---|
Molecular Formula |
C13H7Cl3N4O5 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-nitro-3-(3-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-4-10(15)12(11(16)5-7)18(20(24)25)13(21)17-8-2-1-3-9(6-8)19(22)23/h1-6H,(H,17,21) |
InChI Key |
BBNPZTHHHMRPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



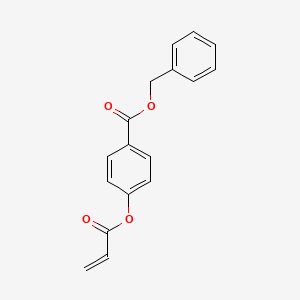
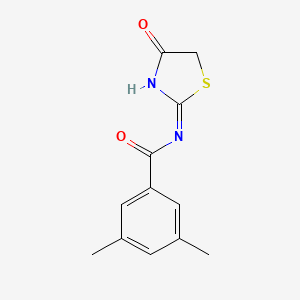


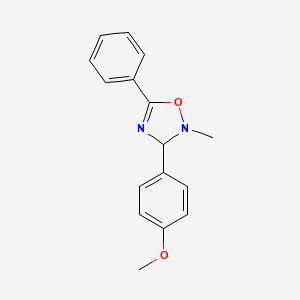

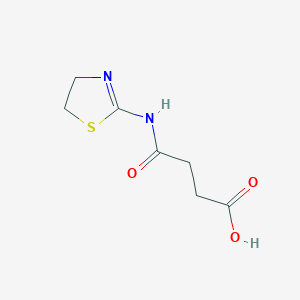
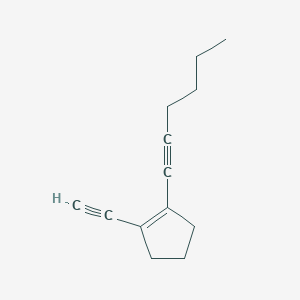
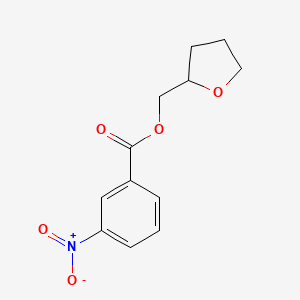
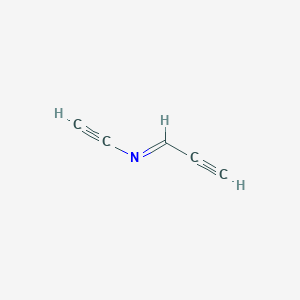
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


